molecular formula C12H20O2 B213109 Tricyclodecanedimethanol CAS No. 26896-48-0

Tricyclodecanedimethanol

Cat. No. B213109
CAS RN: 26896-48-0
M. Wt: 196.29 g/mol
InChI Key: OTLDLKLSNZMTTA-UHFFFAOYSA-N
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Description

Tricyclodecanedimethanol (TCDDM) is a derivative of tricyclodecane and an alicyclic glycol . It has a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol . It is also known by other names such as Octahydro-4,7-methano-1H-indene-1,5-dimethanol and 3,8-Tricyclo (5.2.1.02,6)decanedimethanol .


Synthesis Analysis

Tricyclodecanedimethanol-based compositions are provided that contain a particular amount of the component and improve the fluidity and optical properties of the product produced using it . It can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .


Molecular Structure Analysis

The IUPAC name for Tricyclodecanedimethanol is [8- (hydroxymethyl)-3-tricyclo [5.2.1.0 2,6 ]decanyl]methanol . The InChI string is InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8 (12 (7)10)3-9 (11)6-14/h7-14H,1-6H2 . The Canonical SMILES is C1CC2C3CC (C2C1CO)CC3CO .


Chemical Reactions Analysis

Tricyclodecanedimethanol achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .


Physical And Chemical Properties Analysis

Tricyclodecanedimethanol has a molecular weight of 196.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Polymer Synthesis

Tricyclodecanedimethanol is utilized in the synthesis of polymers due to its bifunctional alcohol structure. It can act as a crosslinking agent, providing rigidity and thermal stability to polymers. This is particularly useful in creating shape memory polymers for optoelectronic devices .

Optoelectronics

The compound’s ability to withstand high temperatures makes it suitable for use in optoelectronic components. It can be incorporated into the fabrication of light-emitting diodes (LEDs) and liquid crystal displays (LCDs), where stability under heat is crucial .

Adhesives and Coatings

Tricyclodecanedimethanol can be transformed into acrylate or methacrylate esters, which are widely used in adhesives and coatings. These derivatives provide excellent adhesion and durability for industrial and commercial applications .

Pharmaceuticals

While direct applications in pharmaceuticals are not widely reported, the compound’s derivatives could potentially be used as intermediates in the synthesis of drug molecules, owing to their complex ring structure and functional groups .

Cosmetics

In cosmetics, Tricyclodecanedimethanol may be used as a conditioning agent, providing a softening effect on the skin. Its derivatives could also serve as viscosity modifiers in lotions and creams .

Advanced Materials

The unique structure of Tricyclodecanedimethanol lends itself to the development of advanced materials. For instance, it can be used in the production of high-refractive-index materials, which are essential in the creation of lenses and optical fibers .

Safety and Hazards

Tricyclodecanedimethanol should be handled with care. Avoid contact with skin and eyes. Avoid breathing vapors or mists. Keep people away from and upwind of spill/leak. Ensure adequate ventilation, especially in confined areas. Keep away from heat and sources of ignition .

Future Directions

Global chemical company OQ Chemicals has implemented its announced capacity expansion for TCD Alcohol DM (Tricyclodecanedimethanol) at its Oberhausen .

Mechanism of Action

Target of Action

Tricyclodecanedimethanol, also known as UNII-WQS3ZG4ZGF, is a multifunctional monomer

Mode of Action

Tricyclodecanedimethanol interacts with its targets primarily through its acrylate groups . The acrylate groups can undergo polymerization, leading to the formation of a polymer network. This polymerization process can result in changes in the physical and chemical properties of the system, such as its mechanical strength and chemical resistance .

Biochemical Pathways

The compound’s role as a monomer suggests that it may be involved in the synthesis of polymers, potentially affecting pathways related to polymer formation and degradation .

Pharmacokinetics

Given its use in industrial applications, it is likely that its bioavailability and pharmacokinetics would depend on the specific conditions of use, including the method of administration and the presence of other substances .

Result of Action

The primary result of Tricyclodecanedimethanol’s action is the formation of a polymer network . This can lead to changes in the system’s physical and chemical properties, such as increased mechanical strength and chemical resistance . Additionally, the compound has been used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .

Action Environment

The action, efficacy, and stability of Tricyclodecanedimethanol can be influenced by various environmental factors. For instance, the rate and extent of its polymerization can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, the compound has excellent hydrolytic stability, making it useful in optical coating formulations .

properties

IUPAC Name

[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLDLKLSNZMTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(C2C1CO)CC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tricyclodecanedimethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tricyclodecanedimethanol

CAS RN

26896-48-0, 68398-16-3, 86282-89-5
Record name Tricyclodecanedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-4,7-methano-1H-indene-5,-dimethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-4,7-methano-1H-indene-1,5-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclodecanedimethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricyclodecanedimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Octahydro-4,7-methano-1H-indene-5,-dimethanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTAHYDRO-4,7-METHANO-1H-INDENE-1,5-DIMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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